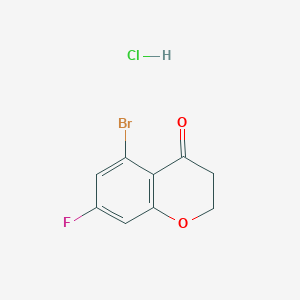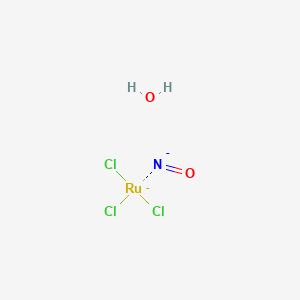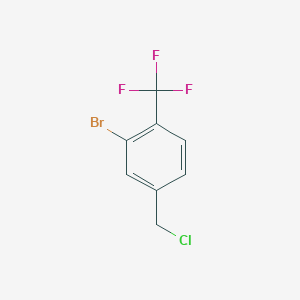
2-Bromo-4-(chloromethyl)-1-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-(chloromethyl)-1-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic halides. It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
The synthesis of 2-Bromo-4-(chloromethyl)-1-(trifluoromethyl)benzene typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination of 4-(chloromethyl)-1-(trifluoromethyl)benzene using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
化学反应分析
2-Bromo-4-(chloromethyl)-1-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine and chlorine atoms in the compound can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines.
Oxidation Reactions: The chloromethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the trifluoromethyl group. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-Bromo-4-(chloromethyl)-1-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving halogenated aromatic compounds.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings with unique properties.
作用机制
The mechanism by which 2-Bromo-4-(chloromethyl)-1-(trifluoromethyl)benzene exerts its effects is primarily through its reactivity with nucleophiles and electrophiles. The presence of electron-withdrawing groups such as bromine and trifluoromethyl enhances the compound’s electrophilicity, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations and applications.
相似化合物的比较
2-Bromo-4-(chloromethyl)-1-(trifluoromethyl)benzene can be compared with other similar compounds such as:
4-Bromo-2-fluoro-1-(trifluoromethyl)benzene: This compound has a fluorine atom instead of a chlorine atom, which affects its reactivity and applications.
2-Bromo-4-(trifluoromethyl)pyridine: The presence of a pyridine ring instead of a benzene ring introduces different electronic and steric effects.
3-Bromo-4-fluorobenzotrifluoride: This compound has a different substitution pattern, which influences its chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct reactivity and versatility in various applications.
属性
分子式 |
C8H5BrClF3 |
|---|---|
分子量 |
273.48 g/mol |
IUPAC 名称 |
2-bromo-4-(chloromethyl)-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5BrClF3/c9-7-3-5(4-10)1-2-6(7)8(11,12)13/h1-3H,4H2 |
InChI 键 |
VYWYAXPUBVWIRH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CCl)Br)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Iodothieno[3,2-b]thiophene-2-carbaldehyde](/img/structure/B13143442.png)
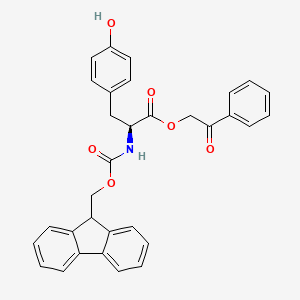
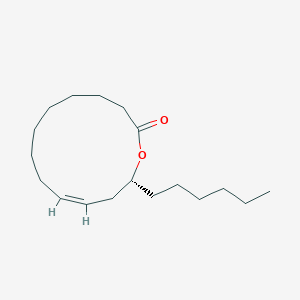
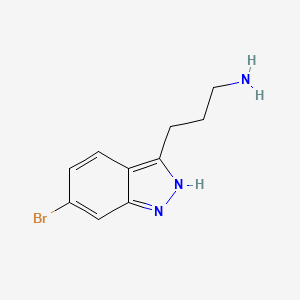

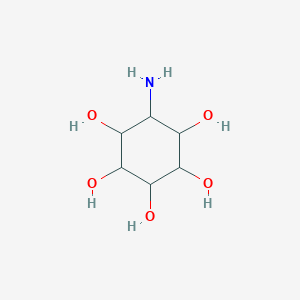
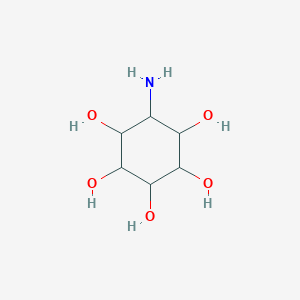
![5-(2-Ethoxy-5-((4-isopropylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B13143478.png)

